2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a chlorophenyl group, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.
Formation of the Enoyl Group: The enoyl group can be formed by the reaction of the chlorophenyl derivative with acetic anhydride.
Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate with 4-ethoxyaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazole: This compound has a similar enoyl group but a different core structure.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares the chlorophenyl group but has different substituents.
Uniqueness
2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide is unique due to its combination of a quinoxaline core, a chlorophenyl group, and an ethoxyphenyl group
Properties
Molecular Formula |
C27H24ClN3O4 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClN3O4/c1-2-35-20-14-12-19(13-15-20)29-25(32)17-24-27(34)30-22-9-5-6-10-23(22)31(24)26(33)16-11-18-7-3-4-8-21(18)28/h3-16,24H,2,17H2,1H3,(H,29,32)(H,30,34)/b16-11+ |
InChI Key |
XVADFXBKEWBQMC-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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